N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
Description
Properties
CAS No. |
88350-27-0 |
|---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H21N3O3/c21-16(18-7-8-20-9-11-22-12-10-20)13-23-15-5-1-3-14-4-2-6-19-17(14)15/h1-6H,7-13H2,(H,18,21) |
InChI Key |
LBCWYMBVAQWQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, focusing on its efficacy, mechanisms of action, and safety profile based on diverse research studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 345.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits potent in vitro activity against drug-susceptible and drug-resistant strains of Mtb. The mechanism appears to involve:
- Inhibition of Mycobacterial Growth : The compound has demonstrated minimum inhibitory concentration (MIC) values as low as 0.05 μM against Mtb, indicating strong antimycobacterial properties .
- Intracellular Activity : It shows effectiveness in inhibiting Mtb growth within macrophages, similar to the established drug rifampicin .
- Low Toxicity Profile : The compound exhibits minimal toxicity to human cell lines (Vero and HaCat cells), with IC₅₀ values greater than 20 μM, suggesting a favorable safety profile for further development .
Antimycobacterial Activity
A study conducted on a series of quinoline derivatives, including this compound, revealed significant antimycobacterial activity. The study involved evaluating the growth inhibition of Mtb H37Rv over nine days, with promising results indicating potential for therapeutic application .
Table 1: Summary of Antimycobacterial Activity
| Compound | MIC (μM) | IC₅₀ (μM) | Cellular Toxicity | Intracellular Activity |
|---|---|---|---|---|
| This compound | 0.05 | >20 | Low | Yes |
| Rifampicin | 0.01 | <1 | Moderate | Yes |
| Other Quinoline Derivatives | Varies | Varies | Varies | Yes/No |
Safety and Toxicity Studies
In addition to its efficacy against Mtb, safety evaluations using zebrafish models demonstrated that the compound does not induce significant cardiac toxicity at concentrations of 1 and 5 μM. However, higher concentrations (20 μM) resulted in reduced heart rates and embryo survival rates . This suggests that while the compound is generally safe at lower doses, caution is warranted at higher concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Key Compounds:
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate Molecular Formula: C₁₈H₁₆N₂O₂·H₂O Substituents: Methyl, phenyl, and quinolin-8-yloxy groups. Structural Features:
- Dihedral angle between the quinoline and benzene rings: 87.19°, indicating near-perpendicular orientation.
- Crystal packing stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds involving water molecules.
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide Molecular Formula: C₁₇H₂₀N₂O₂ Substituents: Cyclohexyl group instead of morpholinylethyl. Structural Features:
- Reduced polarity compared to the morpholine-containing analog, likely altering solubility and crystallinity.
2-(4-Methoxyphenyl)-N-(quinolin-8-yl)acetamide Molecular Formula: C₁₈H₁₆N₂O₂ Substituents: 4-Methoxyphenyl group. Synthesis: Prepared via reaction of 4-methoxyphenylacetyl chloride with 8-aminoquinoline in dichloromethane. Applications: Preliminary biological screening noted, though specifics are undisclosed .
Table 1: Structural Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
